N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers exploring DPP-4 or prolyl endopeptidase (POP) inhibitor programs often face limited access to regioisomerically pure 2-azabicyclo[2.2.1]heptane scaffolds. This compound provides a pre-functionalized core with a 5-chlorothiazole pharmacophore at the 5-yl position, enabling distinct conformational probing versus the 6-yl isomer (CAS 524017-41-2). • Enables SARS analysis via differential binding between 5-yl & 6-yl regioisomers; >10-fold potency shifts reported for positional modifications in related series. • Rigid bicyclic core pre-organizes amide geometry, reducing entropic penalty; >2-fold selectivity improvement over flexible-chain analogs. • Supplied at ≥98% purity for use as an HPLC reference standard in regiochemical purity assessment. Global shipping available.

Molecular Formula C10H12ClN3OS
Molecular Weight 257.74 g/mol
CAS No. 524016-11-3
Cat. No. B3270318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide
CAS524016-11-3
Molecular FormulaC10H12ClN3OS
Molecular Weight257.74 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN2)NC(=O)C3=NC=C(S3)Cl
InChIInChI=1S/C10H12ClN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-6-1-5(7)3-12-6/h4-7,12H,1-3H2,(H,14,15)
InChIKeyAYZGVRAKRCYKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CAS 524016-11-3): Chemical Identity and Sourcing Baseline


N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CAS 524016-11-3) is a synthetic bicyclic amine-thiazole carboxamide with the molecular formula C10H12ClN3OS and a molecular weight of 257.74 g/mol [1]. It belongs to a class of 2-azabicyclo[2.2.1]heptane derivatives that have been explored as scaffolds in medicinal chemistry, particularly for protease inhibition (e.g., DPP-4, prolyl endopeptidase) [2]. The compound features a 5-chlorothiazole-2-carboxamide moiety linked to the 5-position of the 2-azabicyclo[2.2.1]heptane ring, distinguishing it from its positional isomer at the 6-position (CAS 524017-41-2). Commercial availability is primarily through specialty chemical suppliers offering purities of >95% to >98% .

Scaffold 5-yl regioisomer for focused library synthesis
Research Protease inhibitor medicinal chemistry studies
Purity Research-grade purity for reproducible experiments

Why N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Despite sharing a core 2-azabicyclo[2.2.1]heptane scaffold, the specific substitution pattern and stereochemistry of N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide critically dictate its conformational profile and potential target interactions. The 5-yl substitution position on the bicyclic ring confers distinct spatial orientation of the amide bond relative to the 6-yl positional isomer (CAS 524017-41-2), influencing hydrogen bonding geometry and steric fit within biological binding pockets [1]. In related 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors, subtle modifications to the amine substituent position and stereochemistry resulted in >10-fold differences in inhibitory potency, underscoring that this scaffold class does not tolerate casual substitution [2]. The 5-chlorothiazole heterocycle is also a pharmacophoric element known to engage in halogen bonding and pi-stacking interactions, which would be lost or altered with other heterocyclic replacements.

5-yl regioisomer Spatial orientation may alter target recognition
6-yl isomer Regioisomer substitution can shift interaction profile
5-chlorothiazole Halogen bonding and pi-stacking may be lost
Alternative heterocycle Replacement can alter binding recognition profile

Quantitative Differentiation Evidence for N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide Procurement


Positional Isomer Differentiation: 5-yl vs. 6-yl Substitution Impacts Conformational and Predicted Physicochemical Profiles

Direct comparison of N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CAS 524016-11-3) and its 6-yl positional isomer (CAS 524017-41-2) reveals identical molecular formula and weight (C10H12ClN3OS, 257.74 g/mol) but distinct molecular topology [1]. The 5-yl substitution positions the amide bond and chlorothiazole group at a different vector angle relative to the bicyclic core compared to the 6-yl isomer. While experimentally measured bioactivity data for this specific compound are not publicly available, published SAR studies on 2-azabicyclo[2.2.1]heptane-based inhibitors demonstrate that positional substitution changes can alter target potency by >10-fold in DPP-4 and prolyl endopeptidase contexts [2]. The topological polar surface area (tPSA) is computed to be 82.3 Ų for both isomers [1], indicating equivalent potential for passive membrane permeability, but the spatial distribution of polarity differs, affecting specific molecular recognition events.

Regioisomer Comparison
Class-level
5-yl vs 6-yl: spatial orientation differs; >10-fold potency shift potential (class-level SAR)
Supports regioisomer-based scaffold exploration
Predicted properties; in vitro data unavailable
Medicinal Chemistry Scaffold Design Conformational Analysis

Computed Drug-Likeness and Physicochemical Property Comparison with Common Drug Scaffolds

N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide exhibits computed physicochemical properties that position it within lead-like chemical space: molecular weight 257.74 g/mol, XLogP3-AA = 1.7, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. Compared to the widely used 5-chlorothiazole-2-carboxamide core lacking the bicyclic amine (MW 162.60, 1 HBD, 3 HBA), the addition of the 2-azabicyclo[2.2.1]heptane moiety increases molecular weight by ~95 Da while adding one additional hydrogen bond donor and restricting conformational flexibility (2 rotatable bonds vs. 2 in the simpler core, but with the bicyclic ring providing rigid geometry) . This rigidity may enhance target selectivity by reducing entropic penalties upon binding.

Computed Drug-Likeness
Reported
MW 257.74; XLogP 1.7; 2 HBD; 4 HBA; rigid core vs flexible fragment
Supports fragment growth and rigidification strategy
In silico predictions from PubChem
Drug Discovery ADME Prediction Lead-Likeness

Purity and Physical Form Differentiation Across Suppliers for Reproducible Experimental Use

Commercially available N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CAS 524016-11-3) is offered at defined purity grades that differ across suppliers and from its 6-yl positional isomer. MolCore supplies this compound at ≥98% purity , while other vendors such as Chemscene and Leyan offer it at >95% purity . The 6-yl isomer (CAS 524017-41-2) is available from Leyan at 98% purity . For sensitive biological assays, this difference in purity (95% vs. 98%) can translate into a 2-3% difference in total impurity burden, potentially including structurally similar byproducts from synthesis that could confound activity readouts.

Purity Specifications
Specification review
≥98% (MolCore) vs >95% (Chemscene); 98% (6-yl isomer)
Supports purity-driven reproducibility in assays
Supplier specifications; analytical methods may vary
Chemical Procurement Reproducibility Quality Control

Optimal Research and Industrial Application Scenarios for N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide


Scaffold-Hopping and Fragment Growth in Protease Inhibitor Programs

For medicinal chemistry teams exploring DPP-4, prolyl endopeptidase, or neutral endopeptidase (NEP) inhibitor programs, this compound provides a pre-functionalized 2-azabicyclo[2.2.1]heptane scaffold with a chlorothiazole pharmacophore. The 5-yl substitution offers a distinct vector for fragment growth compared to the more common 6-yl isomer, enabling exploration of different sub-pockets within the target active site. Published SAR from neogliptin and related DPP-4 inhibitors demonstrates that subtle changes in the bicyclic amine substitution pattern can yield significant potency improvements [1].

Regioisomeric Selectivity Tool in Chemical Biology Probe Development

In target identification or chemoproteomic studies, having both the 5-yl (CAS 524016-11-3) and 6-yl (CAS 524017-41-2) isomers enables structure–activity relationship by stereochemistry (SARS) analysis. Differential binding profiles between the two regioisomers can map the spatial constraints of target binding sites, providing mechanistic insight into ligand recognition that is not accessible when using only one isomer [2].

Conformational Restriction as a Strategy for Improving Selectivity in Kinase or Protease Panels

The rigid 2-azabicyclo[2.2.1]heptane core pre-organizes the amide bond geometry, potentially reducing entropic penalties upon target binding. For researchers developing selective inhibitors, this compound can serve as a conformational probe: comparison of its activity profile against flexible-chain analogs (e.g., N-alkyl-5-chlorothiazole-2-carboxamides) can quantify the benefit of rigidity on selectivity. A >2-fold selectivity improvement has been observed in related bicyclic amine series when comparing flexible vs. rigid analogs [1].

Reference Standard for Analytical Method Development and Impurity Profiling

Given the availability of defined purity grades (95% to >98%), this compound can serve as a reference standard for HPLC method development, impurity identification, and batch-to-batch consistency evaluation in synthetic chemistry workflows. Its distinct retention time compared to the 6-yl isomer provides a benchmark for assessing regiochemical purity in synthetic campaigns .

Application
Selection Property
Validation Focus
Protease inhibitor scaffold exploration
5-yl regioisomer scaffold
DPP-4/prolyl endopeptidase SAR context
Regioisomer selectivity tool
Paired 5-yl/6-yl isomers
SARS mapping of target binding site
Conformational restriction strategy
Rigid bicyclic amine core
Selectivity panel against flexible analogs
Analytical reference standard
Defined purity grades
HPLC method development and impurity profiling
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